molecular formula C8H18 B1196316 3,3-Dimethylhexane CAS No. 563-16-6

3,3-Dimethylhexane

Cat. No.: B1196316
CAS No.: 563-16-6
M. Wt: 114.23 g/mol
InChI Key: KUMXLFIBWFCMOJ-UHFFFAOYSA-N
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Description

3,3-Dimethylhexane is a colorless, odorless liquid that belongs to the family of hydrocarbons. It has the chemical formula C8H18 and is an isomer of octane. This compound is characterized by the replacement of two methylene hydrogens at the third position in a hexane molecule with two methyl groups . It is an acyclic alkane, meaning it does not contain any cycles in its molecular structure.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.

    Reduction: This compound can also undergo reduction reactions, although these are less common for alkanes.

    Substitution: this compound can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst can be used.

    Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed:

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Alkanes with fewer double or triple bonds.

    Substitution: Halogenated alkanes.

Biochemical Analysis

Biochemical Properties

3,3-Dimethylhexane plays a role in biochemical reactions primarily as an aliphatic compound. It is involved in the production of phytochemical compounds that are effective in the removal of heavy metals. When cyanobacteria are exposed to aliphatic compounds like this compound and some heavy metals, they produce phytochemical compounds that help in the removal of these metals

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. It is likely to be transported by passive diffusion due to its hydrophobic nature. The compound may interact with transporters or binding proteins, but specific interactions have not been documented .

Subcellular Localization

The subcellular localization of this compound is not well-studied. As a hydrophobic molecule, it is likely to localize within lipid membranes and possibly accumulate in lipid-rich compartments such as the endoplasmic reticulum or lipid droplets. Specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been identified .

Comparison with Similar Compounds

  • 2,2-Dimethylbutane
  • 2,3-Dimethylbutane
  • 2,3,3-Trimethylpentane
  • Tetramethylbutane
  • Tetraethylmethane
  • 2,2,4-Trimethylpentane
  • 2,3,4-Trimethylpentane
  • 2,3-Dimethylhexane
  • 2,5-Dimethylhexane

Comparison: 3,3-Dimethylhexane is unique due to its specific structure where two methyl groups are attached at the third position of the hexane chain. This structural uniqueness influences its physical and chemical properties, such as boiling point, melting point, and reactivity, distinguishing it from other isomers of octane .

Properties

IUPAC Name

3,3-dimethylhexane
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InChI

InChI=1S/C8H18/c1-5-7-8(3,4)6-2/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KUMXLFIBWFCMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18
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DSSTOX Substance ID

DTXSID2073194
Record name 3,3-Dimethylhexane
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Molecular Weight

114.23 g/mol
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Physical Description

Liquid; [Aldrich MSDS], Liquid
Record name 3,3-Dimethylhexane
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Boiling Point

111.90 °C. @ 760.00 mm Hg
Record name 3,3-Dimethylhexane
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Vapor Pressure

28.6 [mmHg]
Record name 3,3-Dimethylhexane
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CAS No.

563-16-6
Record name 3,3-Dimethylhexane
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Record name 3,3-dimethylhexane
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Melting Point

-126.1 °C
Record name 3,3-Dimethylhexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the conformational characteristics of 3,3-dimethylhexane?

A1: Research indicates that this compound exists in multiple conformations. Infrared and Raman spectroscopy, coupled with normal coordinate calculations, have identified at least two distinct conformers of this compound. [] This structural flexibility might influence its interactions in various chemical and biological settings.

Q2: Has this compound been identified in natural sources?

A2: Yes, this compound has been identified as a volatile compound in mulberry (Morus alba Linn) fruits. Interestingly, the drying method employed for the fruits significantly influences the presence and levels of this compound. Higher drying temperatures (50°C and 60°C) led to increased this compound concentrations. [] This finding suggests potential applications in flavor and fragrance industries.

Q3: Are there any insights into the biodegradation of this compound?

A3: Studies utilizing Escherichia coli strain 2 under pressurized aeration revealed this compound as a degradation product of short-chain chlorinated paraffins (SCCPs). The proposed degradation pathway involves C-Cl bond cleavage in SCCPs, followed by C-C bond breaking, leading to the formation of shorter-chain alkanes like this compound. [] This research highlights the potential for bioremediation of SCCP contamination.

Q4: How does the position of a methoxycarbonyl group affect the cyclization of unsymmetrical γ-diketones?

A4: Research demonstrated that incorporating a methoxycarbonyl group in unsymmetrical γ-diketones significantly influences the chemoselective cyclization to cyclopentenones. For instance, treating 3-methoxycarbonyl-4,4-dimethylhexane-2,5-dione with magnesium methoxide followed by aqueous sodium hydroxide preferentially yielded the 3,5,5-trimethylcyclopent-2-enone isomer over the 3,4,4-trimethyl isomer. This selectivity is attributed to the formation of a magnesium chelate, directing the aldol reaction towards a specific product. []

Q5: Have any computational studies been conducted on this compound?

A5: While the provided abstracts lack specific details on computational studies focusing on this compound, one title explicitly mentions an "ab initio and DFT study of the conformational stability in branched alkanes: illustration for this compound." [] This suggests that computational methods have been employed to understand the conformational preferences and energetics of this molecule. Such studies can provide valuable insights into its physical and chemical properties.

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